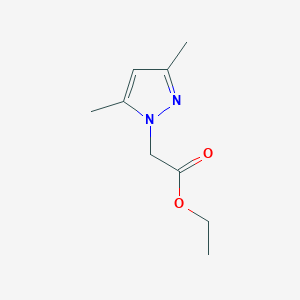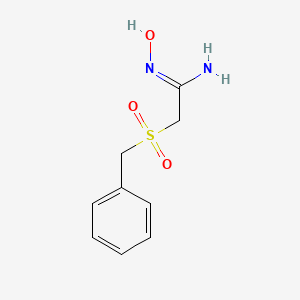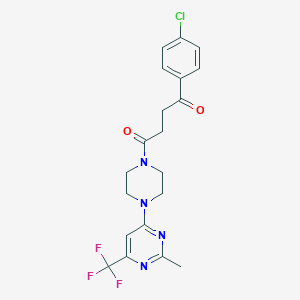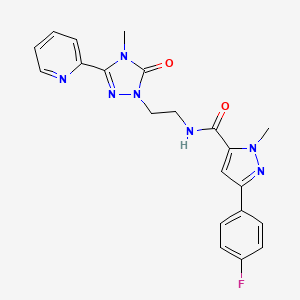![molecular formula C32H32N10O2S B2486377 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-Phenyltetrazol-5-yl)sulfanylethyl]purin-2,6-dion CAS No. 674294-90-7](/img/new.no-structure.jpg)
8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-Phenyltetrazol-5-yl)sulfanylethyl]purin-2,6-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C32H32N10O2S and its molecular weight is 620.74. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Relevanz: 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-Phenyltetrazol-5-yl)sulfanylethyl]purin-2,6-dion wirkt als effektiver hCA-Inhibitor. Kristallstrukturen zeigen seine Bindungsinteraktionen mit hCA II und hCA VII. Bemerkenswert ist, dass es aufgrund unterschiedlicher Interaktionen im aktiven Zentrum eine höhere Selektivität für hCA VII aufweist .
- Bedeutung: Die Hemmung von hCA VII könnte einen neuartigen pharmakologischen Ansatz zur Behandlung neuropathischer Schmerzen darstellen. Durch die Modulation von Bikarbonatgradienten beeinflusst dieses Enzym die neuronale Erregung und die GABAerge Transmission .
- Potenzial: Weitere Untersuchungen könnten seine Wirksamkeit bei der Behandlung von Epilepsie und verwandten Erkrankungen aufzeigen .
- Implikationen: Das Verständnis der konformativen Flexibilität des Linkers und der Länge des Schwanzes ermöglicht ein rationales Wirkstoffdesign für selektive hCA-Inhibitoren .
- Therapeutisches Potenzial: Die Untersuchung, wie this compound diese Cysteine beeinflusst, könnte zu neuroprotektiven Strategien führen .
Hemmung der Carboanhydrase
Behandlung neuropathischer Schmerzen
Anticonvulsivante Eigenschaften
Strukturelle Erkenntnisse für das Wirkstoffdesign
Neuroprotektive Mechanismen
Membran-gebundene hCA-Isoformen
Zusammenfassend lässt sich sagen, dass this compound vielversprechend als vielseitiges Molekül mit Implikationen für die Neurologie, das Wirkstoffdesign und potenzielle therapeutische Interventionen ist. Forscher untersuchen weiterhin seine vielseitigen Anwendungen . 🌟
Wirkmechanismus
Target of Action
The primary target of this compound is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, the compound has been shown to interact with hCA II and the brain-associated hCA VII .
Mode of Action
The compound is an effective hCA inhibitor designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
hCAs play a crucial role in various biochemical pathways. They facilitate the binding of the CO2 substrate and assist the catalytic reaction . hCA VII, in particular, is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions . It promotes neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .
Pharmacokinetics
The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hca isoforms .
Result of Action
The inhibition of hCA VII by this compound may represent a novel pharmacologic mechanism for the treatment of neuropathic pain . Moreover, a role for hCA VII reactive cysteines towards oxidative insult has been proposed .
Biochemische Analyse
Biochemical Properties
The compound interacts with human carbonic anhydrase (hCA), a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and proton ions . It acts as an effective inhibitor of hCA, particularly the brain-associated hCA VII . The compound’s benzhydrylpiperazine group serves as a tail, contributing to its inhibitory function .
Cellular Effects
The compound’s inhibitory action on hCA VII can influence various cellular processes. hCA VII is mainly expressed in brain tissues and plays a role in neuronal excitation . By inhibiting hCA VII, 8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione could potentially affect these processes.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with hCA. The deprotonated nitrogen atom of its sulfonamide moiety coordinates the catalytic zinc ion in hCA, displacing the water molecule/hydroxide ion present in the native enzymes . This interaction inhibits the enzyme’s activity .
Metabolic Pathways
The compound’s involvement in metabolic pathways is primarily through its interaction with hCA, which plays a crucial role in the reversible hydration of carbon dioxide, a fundamental metabolic process .
Eigenschaften
CAS-Nummer |
674294-90-7 |
|---|---|
Molekularformel |
C32H32N10O2S |
Molekulargewicht |
620.74 |
IUPAC-Name |
8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C32H32N10O2S/c1-38-28-27(29(43)34-31(38)44)41(21-22-45-32-35-36-37-42(32)25-15-9-4-10-16-25)30(33-28)40-19-17-39(18-20-40)26(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-16,26H,17-22H2,1H3,(H,34,43,44) |
InChI-Schlüssel |
NGNBLUMTTZXJJQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CCSC6=NN=NN6C7=CC=CC=C7 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bromomethyl)-8-oxaspiro[4.5]decane](/img/structure/B2486294.png)

![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)
![1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((3-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2486302.png)




![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2486308.png)
![2-Chloro-N-methyl-N-[[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methyl]propanamide](/img/structure/B2486310.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)
